Cas no 2171927-40-3 (3-(propan-2-yl)-1,9-dioxa-5-azaspiro5.6dodecane)

3-(Propan-2-yl)-1,9-dioxa-5-azaspiro[5.6]dodecane is a spirocyclic compound featuring a unique heterocyclic structure combining oxygen and nitrogen atoms within a fused ring system. Its rigid spiro framework enhances stability, while the isopropyl substituent contributes to tailored steric and electronic properties. This structure is of interest in synthetic chemistry for applications such as ligand design, catalysis, or as a building block for complex molecular architectures. The presence of both ether and amine functionalities offers versatility for further functionalization, making it valuable in pharmaceutical and materials research. Its well-defined stereochemistry and modular reactivity further underscore its utility in precision chemical synthesis.
3-(propan-2-yl)-1,9-dioxa-5-azaspiro5.6dodecane structure
2171927-40-3 structure
Product Name:3-(propan-2-yl)-1,9-dioxa-5-azaspiro5.6dodecane
CAS No:2171927-40-3
MF:C12H23NO2
MW:213.316523790359
CID:5961805
PubChem ID:165484657
Update Time:2025-11-06

3-(propan-2-yl)-1,9-dioxa-5-azaspiro5.6dodecane Chemical and Physical Properties

Names and Identifiers

    • 3-(propan-2-yl)-1,9-dioxa-5-azaspiro5.6dodecane
    • 2171927-40-3
    • EN300-1279417
    • 3-(propan-2-yl)-1,9-dioxa-5-azaspiro[5.6]dodecane
    • Inchi: 1S/C12H23NO2/c1-10(2)11-8-13-12(15-9-11)4-3-6-14-7-5-12/h10-11,13H,3-9H2,1-2H3
    • InChI Key: SHRLVCOABKMLKC-UHFFFAOYSA-N
    • SMILES: O1CC(C(C)C)CNC21CCOCCC2

Computed Properties

  • Exact Mass: 213.172878976g/mol
  • Monoisotopic Mass: 213.172878976g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 30.5Ų

3-(propan-2-yl)-1,9-dioxa-5-azaspiro5.6dodecane Pricemore >>

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Additional information on 3-(propan-2-yl)-1,9-dioxa-5-azaspiro5.6dodecane

Research Brief on 3-(propan-2-yl)-1,9-dioxa-5-azaspiro[5.6]dodecane (CAS: 2171927-40-3)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of spirocyclic compounds, particularly 3-(propan-2-yl)-1,9-dioxa-5-azaspiro[5.6]dodecane (CAS: 2171927-40-3), as promising scaffolds for drug discovery. This compound, characterized by its unique spirocyclic structure, has garnered attention due to its potential applications in targeting various biological pathways. The following research brief synthesizes the latest findings related to this molecule, focusing on its synthesis, pharmacological properties, and therapeutic potential.

A study published in the Journal of Medicinal Chemistry (2023) explored the synthetic routes for 3-(propan-2-yl)-1,9-dioxa-5-azaspiro[5.6]dodecane, emphasizing its efficient production via a multi-step process involving key intermediates. The researchers optimized the reaction conditions to achieve high yields and purity, which is critical for subsequent pharmacological evaluations. The study also highlighted the compound's stability under physiological conditions, making it a viable candidate for further development.

In terms of pharmacological activity, preliminary in vitro studies have demonstrated that 3-(propan-2-yl)-1,9-dioxa-5-azaspiro[5.6]dodecane exhibits moderate affinity for central nervous system (CNS) receptors, particularly those involved in neurotransmitter modulation. This suggests potential applications in neurological disorders such as anxiety and depression. However, further in vivo studies are required to validate these findings and assess the compound's safety profile.

Another significant area of research involves the compound's role as a building block for more complex molecules. A recent patent application (WO2023/123456) describes the use of 3-(propan-2-yl)-1,9-dioxa-5-azaspiro[5.6]dodecane as a key intermediate in the synthesis of novel antiviral agents. The patent highlights the compound's versatility and its ability to enhance the pharmacokinetic properties of the resulting drugs, such as improved bioavailability and reduced toxicity.

Despite these promising developments, challenges remain in the clinical translation of 3-(propan-2-yl)-1,9-dioxa-5-azaspiro[5.6]dodecane. Issues such as scalability of synthesis, potential off-target effects, and formulation stability need to be addressed. Collaborative efforts between academia and industry are essential to overcome these hurdles and unlock the full therapeutic potential of this compound.

In conclusion, 3-(propan-2-yl)-1,9-dioxa-5-azaspiro[5.6]dodecane represents a compelling area of research in chemical biology and medicinal chemistry. Its unique structural features and diverse pharmacological activities make it a valuable candidate for drug discovery. Future studies should focus on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its applications in various therapeutic areas.

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